5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide
Overview
Description
5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide is a chemical compound with the molecular formula C12H16BrNO2. This compound is characterized by the presence of a bromine atom, a cyclohexyl group, a methylamino group, and a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The formation of the amide bond involves the reaction of the furan derivative with an appropriate amine, such as cyclohexylmethylamine, under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the furan ring to a tetrahydrofuran ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 5-bromo-2-chlorobenzamide: Similar in structure but with a chlorobenzamide group instead of a furan ring.
2-Bromo-N-cyclohexyl-5-fluorobenzamide: Contains a fluorobenzamide group instead of a furan ring.
Uniqueness
5-Bromo-N~2~-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds with benzamide or other aromatic rings. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-17(10-5-3-2-4-6-10)13(18)9-16-14(19)11-7-8-12(15)20-11/h7-8,10H,2-6,9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKRCJFKAOOUQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CNC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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